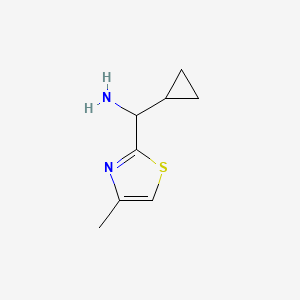

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine

Description

Electronic Structure and Orbital Interactions

The electronic structure of this compound reflects the complex interactions between the strained cyclopropyl system and the aromatic thiazole moiety. The cyclopropyl group exhibits unique electronic properties due to its bent bonds and increased s-character, which can influence the electron density distribution throughout the molecule. The thiazole ring system contributes six π-electrons to maintain aromaticity, with the sulfur and nitrogen heteroatoms providing different electronic contributions through their lone pairs and electronegativity differences. These electronic characteristics create a molecule with distinct reactivity patterns and potential for participating in various chemical transformations.

The Simplified Molecular Input Line Entry System representation CC1=CSC(=N1)C(C2CC2)N provides insight into the connectivity pattern and can be used to predict electronic interactions between different molecular regions. The presence of the amino group attached to the methanamine carbon introduces additional electronic considerations, as the nitrogen lone pair can participate in hydrogen bonding interactions and influence the overall molecular polarity. The International Chemical Identifier string InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3 encodes the complete structural information necessary for computational analysis and structural predictions.

Propriétés

IUPAC Name |

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQDIESBAMNFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211511-32-8 | |

| Record name | cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 4-Methyl-1,3-thiazol-2-ylmethylamine Intermediates

A common intermediate in the synthesis is (2-methylthiazol-4-yl)methanamine, which can be prepared by hydrazinolysis of phthalimide derivatives:

This method provides the amine functionality on the thiazole ring, which is crucial for further functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl group can be introduced by nucleophilic substitution or reductive amination involving cyclopropyl-containing reagents. For example, the reaction of the thiazolylmethylamine intermediate with cyclopropyl-containing electrophiles under basic conditions in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 60°C) over extended periods (e.g., 18 h) yields the desired product:

Alternative Synthetic Approaches

Other methods include:

- Deprotection of carbamate esters of thiazolylmethylamines using tetrabutylammonium fluoride in tetrahydrofuran (THF) at 50°C, followed by basification and extraction to yield the amine.

- Coupling reactions facilitated by carbodiimide chemistry (e.g., EDCI and HOBt) in dichloromethane at room temperature, allowing amide bond formation with the amine functionality.

Industrial Scale Considerations

Industrial synthesis may involve:

- Batch or continuous flow reactors for precise control of reaction parameters.

- Microwave-assisted synthesis to reduce reaction times and improve yields.

- Optimization of reaction conditions such as temperature, solvent, and reagent concentrations to maximize purity and yield.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The hydrazinolysis method is efficient for generating the thiazolylmethylamine intermediate with good purity.

- The choice of base and solvent critically affects the yield and purity of the cyclopropyl-substituted product.

- Purification techniques such as silica gel chromatography and preparative HPLC are essential to isolate the target compound.

- Microwave-assisted and continuous flow synthesis have been reported to enhance reaction efficiency but require specialized equipment.

- The compound’s synthesis is adaptable for scale-up with appropriate optimization of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and sulfoxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications:

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine has been investigated for its potential as a pharmaceutical intermediate. Its thiazole ring contributes to biological activity, making it a candidate for the development of novel drugs targeting various diseases, including:

- Antimicrobial Agents: Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, suggesting its potential use in antibiotic formulations .

- Antiviral Compounds: The compound has been explored for its antiviral properties, particularly against retroviruses. Its structure allows it to interact with viral proteins, potentially inhibiting their function .

Mechanism of Action:

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors in biological systems. This interaction can lead to modulation of enzymatic activity or inhibition of viral replication pathways .

Agricultural Science

Pesticide Development:

The compound's biological activity extends to agricultural applications as well. This compound has been studied for its potential as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests .

Fungicidal Properties:

Studies have indicated that this compound possesses fungicidal properties against pathogens like Candida albicans and Aspergillus niger, making it a candidate for developing antifungal treatments in agriculture.

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique cyclopropyl group imparts distinct steric and electronic properties that can enhance the performance of materials used in various applications .

Catalysis:

The compound can also be utilized in the development of catalysts due to its ability to participate in various chemical reactions. It can undergo oxidation and reduction reactions, making it valuable in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The following table summarizes key structural analogs and their properties:

Key Observations:

The thiophene substituent in ’s compound adds a heterocyclic sulfur, which may improve solubility or metabolic stability compared to purely hydrocarbon substituents . The methoxy group in ’s analog increases polarity but may reduce membrane permeability due to steric hindrance .

Molecular Weight and Lipophilicity :

- The target compound has the lowest molecular weight (168.26 g/mol), suggesting favorable pharmacokinetic properties such as blood-brain barrier penetration. In contrast, the methoxy-phenyl analog (234.32 g/mol) may face challenges in bioavailability .

Collision Cross-Section (CCS) :

Hypothetical Pharmacological Implications

- mGlu5 Receptor Antagonists: highlights MPEP, a pyridine-based mGlu5 antagonist with anxiolytic effects.

Activité Biologique

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure, which includes sulfur and nitrogen atoms, contributes to the unique chemical properties of this compound, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates a cyclopropyl group attached to a thiazole ring at the 1,3 position. This structural arrangement is crucial for its biological activity. The thiazole moiety is recognized for its versatility and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities and receptor interactions, leading to alterations in biochemical pathways that influence cellular responses. Notably, compounds containing thiazole rings have shown significant antimicrobial and antifungal properties, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Thiazole derivatives are well-documented for their antibacterial and antifungal activities, which are crucial in combating various infections. The compound's structure allows it to potentially inhibit bacterial growth and fungal proliferation through mechanisms that may involve disrupting cell wall synthesis or interfering with metabolic pathways .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral potential. Some studies indicate that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell receptors involved in viral entry and replication . Further research is needed to assess whether this compound exhibits similar antiviral properties.

Comparison with Similar Compounds

A comparative analysis of this compound with other thiazole derivatives highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclopropyl(1,3-thiazol-2-yl)methanamine | Structure | Different substitution pattern may influence activity |

| N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride | Structure | Enhanced solubility due to additional methyl group |

| (4-Methoxyphenyl)methanamine | Structure | Known for strong anticancer activity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of novel thiazole compounds similar to this compound. For instance, research published in 2020 explored the cytotoxic properties of various thiazole derivatives against multiple cancer cell lines using MTT assays. These studies indicated promising results with several compounds exhibiting IC50 values below 10 µg/mL .

Moreover, investigations into the antimicrobial efficacy of thiazoles showed significant inhibition against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives could reduce bacterial viability by over 70% at low concentrations .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine?

The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the cyclopropyl group. For example, similar thiazole derivatives are synthesized via condensation of thioureas with α-haloketones, followed by cyclopropanation using trimethylsulfoxonium iodide or other cyclopropane-generating reagents . Methyl 4-cyclopropylthiazole-2-carboxylate (a precursor) is synthesized via cyclopropane ring closure, which can be further modified to yield the target compound . Methodological optimization includes adjusting reaction temperatures (e.g., 80–100°C for cyclopropanation) and solvent systems (e.g., DMF or THF).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the cyclopropyl and thiazole moieties. The cyclopropyl protons typically appear as distinct multiplets (δ 0.5–1.5 ppm), while thiazole protons resonate at δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns confirming the cyclopropyl-thiazole linkage .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, weak C–H···O interactions in cyclopropyl-thiazole hybrids stabilize crystal packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies focus on modifying substituents on the thiazole and cyclopropyl groups:

- Thiazole Modifications : Replace the 4-methyl group with halogens (e.g., Cl) or aryl groups to alter electronic effects. For instance, 4-chlorophenyl analogs show enhanced antimicrobial activity .

- Cyclopropyl Modifications : Introduce fluorinated or substituted cyclopropanes to improve metabolic stability. For example, (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives exhibit unique stereoelectronic properties .

- Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictions in crystallographic data be resolved during structure refinement?

- Software Cross-Validation : Compare results from SHELXL with alternative programs like Olex2 or Phenix to identify systematic errors .

- Twinned Data Handling : For overlapping reflections, use SHELXD to deconvolute twinned datasets, particularly in high-symmetry space groups .

- Complementary Techniques : Validate crystal structures with powder X-ray diffraction (PXRD) or solid-state NMR to confirm phase purity .

Q. What computational strategies predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability. For cyclopropyl-thiazole hybrids, MD reveals stable interactions with DNA minor grooves .

- Quantum Mechanical (QM) Calculations : Use Gaussian09 to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target engagement .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the thiazole ring) using tools like Schrödinger’s Phase .

Key Considerations for Methodological Rigor

- Synthetic Reproducibility : Document reaction yields and purity (≥97% by HPLC) to ensure consistency .

- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Ethical Handling : Follow OSHA guidelines for handling hydrochloride salts (e.g., use fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.